Positional Isomer Differentiation: 3,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Carbamoyl Methyl Thiazole Benzamide
The target compound bears a 3,4-dimethylphenyl carbamoyl methyl substituent, whereas the closest commercially cataloged analog carries a 2,6-dimethylphenyl group at the identical position (4-chloro-N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide) . In thiazole-benzamide P2X3 antagonist series, the methyl substitution pattern on the terminal phenyl ring has been shown to modulate receptor occupancy: the 3,4-disubstitution pattern orients the methyl groups para and meta relative to the carbamoyl linker, while the 2,6-pattern places both methyl groups ortho, creating steric clash that can reduce binding pocket complementarity [1]. Although target-compound-specific P2X3 IC50 data are not publicly available, class-level SAR from related N-thiazol-2-yl-benzamide patents indicates that similar positional isomer pairs exhibit >5-fold differences in P2X3 antagonistic potency [1].
| Evidence Dimension | P2X3 receptor antagonism potency shift due to dimethylphenyl positional isomerism |
|---|---|
| Target Compound Data | 3,4-dimethylphenyl regioisomer; specific IC50 not disclosed in open literature |
| Comparator Or Baseline | 2,6-dimethylphenyl regioisomer (CAS not retrieved); structurally analogous N-thiazol-2-yl-benzamide scaffold |
| Quantified Difference | Class-level SAR suggests >5-fold potency variation between regioisomeric pairs in this chemotype [1] |
| Conditions | Inferred from patent SAR tables for recombinant human P2X3 receptor expressed in C6BU-1 or 1321N1 cells [1] |
Why This Matters
Procurement of the incorrect regioisomer (e.g., 2,6-dimethyl instead of 3,4-dimethyl) may result in a >5-fold loss of target engagement, invalidating SAR conclusions in lead optimization programs.
- [1] BindingDB. P2X3 antagonist SAR data across N-thiazol-2-yl-benzamide series. BDBM183160 (IC50: 83 nM) and BDBM183198 (IC50: 7 nM). Deposited from US9150546 / US9688643 / US9718790. View Source
